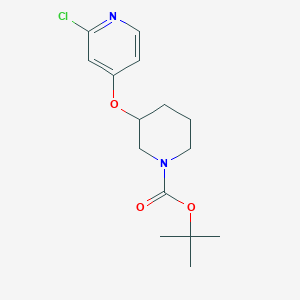

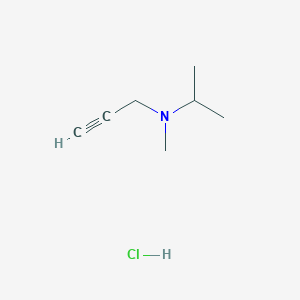

![molecular formula C19H11Cl2N5O B2752911 4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2752911.png)

4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline

Vue d'ensemble

Description

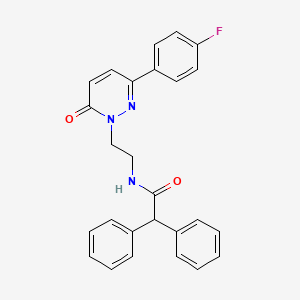

L'agoniste du STING 1a est un composé synthétique conçu pour activer la voie du stimulateur des gènes de l'interféron (STING). Cette voie joue un rôle crucial dans la réponse immunitaire innée en détectant l'ADN cytosolique et en déclenchant la production d'interférons de type I et d'autres cytokines. L'agoniste du STING 1a s'est avéré prometteur pour améliorer les réponses immunitaires contre les tumeurs et les infections, ce qui en fait un outil précieux dans la recherche en immunothérapie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'agoniste du STING 1a implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent la formation de dinucléotides cycliques, qui sont essentiels pour l'activation du STING. Les conditions de réaction nécessitent souvent un contrôle précis de la température, du pH et de la composition du solvant pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de l'agoniste du STING 1a implique l'adaptation des voies de synthèse utilisées en laboratoire. Cela comprend l'optimisation des conditions de réaction pour la synthèse à grande échelle, la garantie d'une qualité constante et la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie. L'objectif est de produire le composé en quantités suffisantes pour les applications cliniques et de recherche .

Analyse Des Réactions Chimiques

Types de réactions

L'agoniste du STING 1a subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de l'agoniste du STING 1a comprennent :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Nucléophiles : Halogènes, amines, thiols.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires et dérivés de l'agoniste du STING 1a, qui peuvent être modifiés davantage pour améliorer leur activité biologique et leur stabilité .

Applications de la recherche scientifique

L'agoniste du STING 1a possède une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la voie du STING et ses mécanismes d'activation.

Biologie : Employé dans la recherche pour comprendre le rôle de la voie du STING dans les réponses immunitaires et son potentiel dans le traitement des infections et des maladies auto-immunes.

Médecine : Investigated for its potential in cancer immunotherapy, where it can enhance the efficacy of chimeric antigen receptor T cell (CAR-T) therapy and other immunotherapies

Mécanisme d'action

L'agoniste du STING 1a exerce ses effets en se liant à la protéine STING, qui est située sur la membrane du réticulum endoplasmique. Lors de la liaison, le STING subit un changement conformationnel qui lui permet de transloquer vers l'appareil de Golgi. Cette translocation active la kinase 1 liée à TANK (TBK1), qui à son tour phosphoryle le facteur de transcription facteur régulateur de l'interféron 3 (IRF3). L'IRF3 activé dimérise et transloque vers le noyau, où il induit l'expression d'interférons de type I et d'autres cytokines pro-inflammatoires .

Applications De Recherche Scientifique

STING Agonist 1a has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the STING pathway and its activation mechanisms.

Biology: Employed in research to understand the role of the STING pathway in immune responses and its potential in treating infections and autoimmune diseases.

Medicine: Investigated for its potential in cancer immunotherapy, where it can enhance the efficacy of chimeric antigen receptor T cell (CAR-T) therapy and other immunotherapies

Mécanisme D'action

STING Agonist 1a exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that allows it to translocate to the Golgi apparatus. This translocation activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Composés similaires

GMP-AMP cyclique (cGAMP) : Un agoniste naturel du STING qui active la voie du STING en se liant au même site que l'agoniste du STING 1a.

diABZI : Un agoniste synthétique du STING qui a montré une activité antitumorale puissante dans des études précliniques.

TAK-676 : Un autre agoniste synthétique du STING qui a démontré une activation robuste de la voie du STING et des réponses antitumorales

Unicité de l'agoniste du STING 1a

L'agoniste du STING 1a est unique dans sa capacité à activer sélectivement la voie du STING avec une grande puissance et une grande spécificité. Contrairement à certains autres agonistes du STING, il a été optimisé pour la stabilité et la biodisponibilité, ce qui en fait un candidat prometteur pour les applications cliniques .

Propriétés

IUPAC Name |

4-chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2N5O/c1-27-11-6-7-13-10(8-11)9-12(16(20)22-13)18-24-25-19-17(21)23-14-4-2-3-5-15(14)26(18)19/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGPUQXRCXUIFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3=NN=C4N3C5=CC=CC=C5N=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

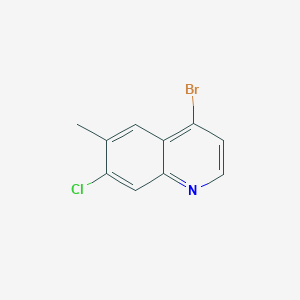

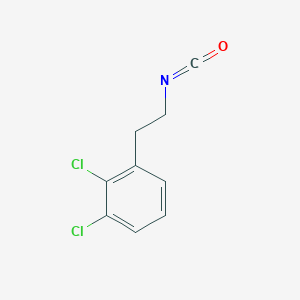

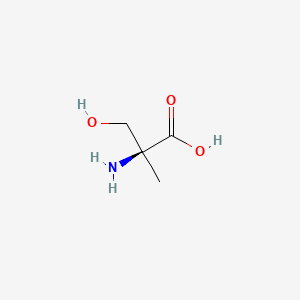

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2752830.png)

amine](/img/structure/B2752835.png)

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2752851.png)